

HPLC method for (+)-JNJ-37654032 quantification in plasma

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Compound of Interest

Compound Name: (+)-JNJ-37654032

Cat. No.: B1673014

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An Application Note and Protocol for the Quantification of **(+)-JNJ-37654032** in Human Plasma using a Chiral HPLC-UV Method

Introduction

(+)-JNJ-37654032 is a non-steroidal selective androgen receptor modulator (SARM) with potential therapeutic applications in muscle wasting diseases. As a chiral molecule, the stereospecific quantification of the active (+)-enantiomer in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies during drug development. This document provides a detailed protocol for a sensitive and specific HPLC-UV method for the quantification of **(+)-JNJ-37654032** in human plasma. The method is validated according to established guidelines for bioanalytical method validation.

Experimental Protocols

Materials and Reagents

- **(+)-JNJ-37654032** reference standard
- Internal Standard (IS) (e.g., a structurally similar compound not present in the matrix)
- HPLC-grade acetonitrile, methanol, and water
- Formic acid

- Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation and Chromatographic Conditions

A validated HPLC system equipped with a UV detector is employed.

Table 1: HPLC Chromatographic Conditions

Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	Chiral Stationary Phase Column (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	30°C
Detection	UV at 254 nm
Internal Standard	(Specify IS used)

Preparation of Standard and Quality Control (QC) Solutions

- Primary Stock Solutions: Prepare a 1 mg/mL stock solution of **(+)-JNJ-37654032** and the Internal Standard in methanol.
- Working Standard Solutions: Serially dilute the primary stock solution with 50:50 methanol:water to prepare working standard solutions for the calibration curve and QC samples.
- Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve (e.g., 1, 5, 10, 50,

100, 200, 500, and 1000 ng/mL).

- Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Sample Preparation: Protein Precipitation

- Pipette 200 μ L of plasma sample (standard, QC, or unknown) into a microcentrifuge tube.
- Add 50 μ L of the Internal Standard working solution.
- Add 600 μ L of cold acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 μ L of the mobile phase.
- Inject 20 μ L into the HPLC system.

Method Validation Summary

The developed method was validated for its system suitability, linearity, accuracy, precision, specificity, recovery, and stability.

System Suitability

Table 2: System Suitability Parameters

Parameter	Acceptance Criteria	Result
Tailing Factor	≤ 2	1.2
Theoretical Plates	> 2000	4500
Resolution (Rs)	> 1.5	2.1
%RSD of Peak Areas	$< 2.0\%$	0.8%

Linearity

The calibration curve was linear over the concentration range of 1-1000 ng/mL.

Table 3: Calibration Curve Parameters

Parameter	Value
Concentration Range	1 - 1000 ng/mL
Regression Equation	$y = 0.0025x + 0.001$
Correlation Coefficient (r^2)	0.9992
Weighting Factor	$1/x^2$

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels.

Table 4: Intra- and Inter-Day Accuracy and Precision

QC Level	Concentration (ng/mL)	Intra-Day Precision (%RSD)	Intra-Day Accuracy (%)	Inter-Day Precision (%RSD)	Inter-Day Accuracy (%)
LLOQ	1	4.5	98.7	5.8	101.2
Low QC	3	3.2	101.5	4.1	99.8
Mid QC	150	2.1	99.2	3.5	100.5
High QC	800	1.8	100.8	2.9	98.9

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Table 5: Method Sensitivity

Parameter	Value (ng/mL)
LOD	0.5
LOQ	1.0

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at three QC levels.

Table 6: Recovery and Matrix Effect

QC Level	Concentration (ng/mL)	Mean Recovery (%)	Matrix Effect (%)
Low QC	3	92.5	98.1
Mid QC	150	94.1	99.5
High QC	800	93.8	97.6

Stability

The stability of **(+)-JNJ-37654032** in human plasma was evaluated under various conditions.

Table 7: Stability Data

Stability Condition	Duration	Temperature	Stability (%)
Bench-Top	6 hours	Room Temperature	97.2
Freeze-Thaw	3 cycles	-80°C to RT	95.8
Long-Term	30 days	-80°C	96.5

Experimental Workflow Diagram



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Caption: Experimental workflow for plasma sample analysis.

Conclusion

This application note describes a robust and reliable chiral HPLC-UV method for the quantification of **(+)-JNJ-37654032** in human plasma. The method meets the requirements for bioanalytical method validation and is suitable for use in pharmacokinetic studies. The detailed protocol provides a clear guide for researchers and scientists in the field of drug development.

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